molecular formula C15H26O4 B3059401 12-(Acryloyloxy)Dodecanoic Acid CAS No. 99743-69-8

12-(Acryloyloxy)Dodecanoic Acid

Cat. No.: B3059401
CAS No.: 99743-69-8
M. Wt: 270.36 g/mol
InChI Key: UMCCUWIOCGWHRP-UHFFFAOYSA-N
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Description

12-(Acryloyloxy)Dodecanoic Acid is an organic compound with the molecular formula C15H26O4 It is a derivative of dodecanoic acid, where an acryloyloxy group is attached to the 12th carbon of the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(Acryloyloxy)Dodecanoic Acid typically involves the esterification of dodecanoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows: [ \text{Dodecanoic Acid} + \text{Acryloyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 12-(Acryloyloxy)Dodecanoic Acid can undergo various chemical reactions, including:

    Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and acrylic acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester linkage.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

    Polymerization: Polymers with varying properties depending on the co-monomers used.

    Hydrolysis: Dodecanoic acid and acrylic acid.

    Substitution: Various substituted dodecanoic acid derivatives.

Scientific Research Applications

12-(Acryloyloxy)Dodecanoic Acid has diverse applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.

    Materials Science: Incorporated into coatings and adhesives to enhance performance characteristics.

    Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Industrial Applications: Utilized in the production of high-performance materials such as elastomers and resins.

Mechanism of Action

The mechanism of action of 12-(Acryloyloxy)Dodecanoic Acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymers with specific mechanical and chemical properties. The ester linkage can also be hydrolyzed, releasing dodecanoic acid and acrylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Lauric Acid (Dodecanoic Acid): A saturated fatty acid with a 12-carbon chain, commonly found in coconut oil.

    Acrylic Acid: A simple unsaturated carboxylic acid used in the production of polymers.

    Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of methacrylate polymers.

Uniqueness: 12-(Acryloyloxy)Dodecanoic Acid is unique due to the presence of both a long aliphatic chain and an acryloyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and form polymers with distinct properties. Its ability to undergo polymerization and hydrolysis makes it versatile for various applications in materials science and biomedical engineering.

Properties

IUPAC Name

12-prop-2-enoyloxydodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-2-15(18)19-13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2H,1,3-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCUWIOCGWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624865
Record name 12-(Acryloyloxy)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99743-69-8
Record name 12-(Acryloyloxy)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12-Hydroxydodecanoic acid (5.0 g, 0.023 mol) dissolved in tetrahydrofuran (100 ml) and pyridine (2.16 g, 0.027 mol) was cooled to 0° C. Acryloyl chloride (3.15 g, 0.023 mol) in tetrahydrofuran (75 ml) was then added dropwise to the solution. The mixture was stirred for 5 hours at 0° C. then stirred overnight at room temperature. The precipitated pyridinium salt was filtered off and the solvent removed under vacuum. The resulting liquid was purified by flash chromatography (silica gel/chloroform) to give 2.5 g (40%) of the title compound. 1H NMR (60 MHz, CDCl3): δ 1.20 (s, 18H, CH2), 2.15 (m, 2H, CH2COOH), 4.0 (m, 2H, COOCH2), 5.7-6.0 (m, 3H, CH2 = and =CH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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